

# The Vigilins: A Comprehensive Technical Guide to Protein-Protein Interactions

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## Compound of Interest

Compound Name: *vigilin*

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## Introduction

**Vigilin**, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multifaceted RNA-binding protein (RBP) characterized by its remarkable 14 to 15 K homology (KH) domains.<sup>[1][2][3]</sup> This unique structure underpins its diverse cellular functions, which span from the regulation of gene expression and genome stability to involvement in cancer progression and cardiovascular disease.<sup>[1][4]</sup> **Vigilin's** functional repertoire is largely dictated by its dynamic interactions with a host of other proteins. This technical guide provides an in-depth exploration of the known protein-protein interactions of **vigilin**, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated cellular pathways.

## Cellular Localization and Function

**Vigilin** is not confined to a single cellular compartment; it is found in the nucleus, the cytoplasm, and at the cytoplasmic face of the endoplasmic reticulum.<sup>[2][5]</sup> This widespread distribution is a testament to its diverse roles. In the nucleus, **vigilin** is implicated in heterochromatin formation, chromosome segregation, and DNA repair.<sup>[1][4]</sup> In the cytoplasm, it is associated with the regulation of mRNA stability, transport, and translation.<sup>[1][4]</sup>

## Known Protein-Protein Interactions of Vigilin

**Vigilin's** interactions are central to its function. It engages with a wide array of proteins, including components of the DNA repair machinery, the translation apparatus, and factors involved in gene regulation.

## Interactions in DNA Repair and Genome Stability

**Vigilin** plays a crucial role in maintaining genome stability by interacting with key proteins in the DNA double-strand break repair pathway.

- **BRCA1 and RAD51:** **Vigilin** directly interacts with the DNA repair proteins BRCA1 (BRCA1 Cancer gene 1) and RAD51 (DNA repair protein RAD51 homolog 1).<sup>[4]</sup> The loss of **vigilin** has been shown to impair the recruitment of both BRCA1 and RAD51 to the sites of DNA damage, leading to defective DNA repair.<sup>[4]</sup>
- **53BP1:** **Vigilin** depletion leads to persistent levels of  $\gamma$ -H2AX and 53BP1 (p53-binding protein 1) foci, which are markers of DNA damage, further indicating a role in efficient DNA repair.<sup>[4]</sup>
- **DNA-PK:** There is an RNA-dependent association of DNA-dependent protein kinase (DNA-PK) with a complex involving **vigilin**, which leads to the phosphorylation of histone H2A-X, a critical event in the DNA damage response.<sup>[4]</sup>

## Interactions in Translation and RNA Metabolism

A significant portion of **vigilin's** function is tied to its role in post-transcriptional gene regulation, where it interacts with the translation machinery and other RNA-binding proteins.

- **Ribosomes and Ribosome-Associated Proteins:** **Vigilin** co-localizes with 80S ribosomes and binds to the ribosomal complex, primarily through its C-terminal domain.<sup>[5]</sup> Affinity purification experiments have identified associations with translation elongation factors.<sup>[2]</sup> The yeast homolog of **vigilin**, Scp160p, binds to the small ribosomal subunit via the RACK1 homolog Asc1, an interaction that has been confirmed between human **vigilin** and RACK1.<sup>[2]</sup>
- **HuR:** **Vigilin** competes with the RNA-binding protein HuR for binding to the 3' untranslated region (UTR) of c-fms mRNA.<sup>[4]</sup> This competition influences the stability and translation of the c-fms transcript, which is implicated in breast cancer invasion.<sup>[4]</sup>

- RRBP1: In the context of viral infection, **vigilin** co-precipitates with the ribosome-binding protein RRBP1 at the endoplasmic reticulum.[\[2\]](#) This interaction is dependent on the presence of viral RNA.[\[2\]](#)

## Interactions in Gene Regulation

**Vigilin** also participates in the regulation of gene expression through interactions with transcription factors and other regulatory proteins.

- CTCF: **Vigilin** has been shown to interact with the CCCTC-binding factor (CTCF) and is involved in the regulation of the imprinted genes Igf2 (insulin-like growth factor 2) and H19.[\[4\]](#)

## Quantitative Data on Vigilin Interactions

While a multitude of **vigilin**'s interacting partners have been identified, quantitative data such as binding affinities remain largely uncharacterized in the public domain. High-throughput screening methods have been employed to identify interactors, but specific dissociation constants (Kd) are not widely reported. The BioGRID database lists numerous interactors for **vigilin** (also cataloged under its gene name, HDLBP), however, these are largely qualitative identifications from high-throughput studies.[\[6\]](#)

Table 1: Summary of High-Throughput Interaction Data for Human **Vigilin** (HDLBP)

Interactor	Method of Detection	Confidence Score
CKAP2L	Affinity Chromatography	Low <a href="#">[7]</a>
Numerous others	Various high-throughput methods	Varies

Note: This table represents a summary of available data types. For a comprehensive and up-to-date list of interactors, refer to dedicated interaction databases such as BioGRID and IntAct.

## Experimental Protocols

The identification and characterization of **vigilin**'s protein-protein interactions have been achieved through a variety of established molecular biology techniques.

## Co-Immunoprecipitation (Co-IP)

This is a widely used antibody-based technique to enrich a specific protein and its binding partners from a cell lysate.

Protocol Outline:

- **Cell Lysis:** Cells expressing the protein of interest (e.g., FLAG-tagged **vigilin**) are lysed in a non-denaturing buffer to maintain protein complexes.
- **Immunoprecipitation:** The lysate is incubated with an antibody specific to the bait protein (e.g., anti-FLAG antibody).
- **Complex Capture:** Protein A/G-conjugated beads are added to capture the antibody-protein complex.
- **Washing:** The beads are washed several times to remove non-specific binders.
- **Elution:** The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
- **Analysis:** The eluted proteins are separated by SDS-PAGE and identified by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for a broader, unbiased identification.

## Proximity-Dependent Biotin Identification (BioID)

BioID is a powerful technique for identifying proteins in close proximity to a protein of interest within a living cell.

Protocol Outline:

- **Fusion Protein Expression:** The protein of interest (**vigilin**) is fused to a promiscuous biotin ligase (BirA\*).
- **Biotin Supplementation:** The cells are incubated with biotin.

- **Biotinylation of Proximal Proteins:** The BirA\* enzyme biotinylates proteins that are in close proximity to the **vigilin**-BirA\* fusion protein.
- **Cell Lysis and Streptavidin Affinity Purification:** Cells are lysed under denaturing conditions, and the biotinylated proteins are captured using streptavidin-coated beads.
- **Elution and Analysis:** The captured proteins are eluted and identified by mass spectrometry.

## Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a technique used to identify the binding sites of RNA-binding proteins on their target RNAs and can also provide insights into protein-RNA-protein complexes.

Protocol Outline:

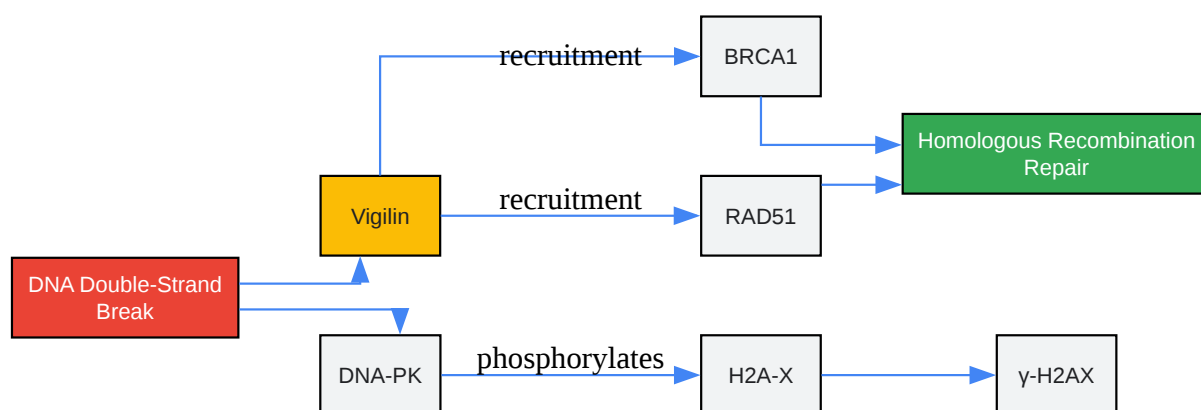
- **Labeling:** Cells are incubated with a photoactivatable ribonucleoside analog (e.g., 4-thiouridine), which is incorporated into newly transcribed RNA.
- **UV Crosslinking:** Cells are exposed to UV light at a specific wavelength (e.g., 365 nm) to induce crosslinking between the RNA and interacting proteins.
- **Immunoprecipitation:** The protein of interest (**vigilin**) along with its crosslinked RNA is immunoprecipitated.
- **RNase Digestion:** The protein-RNA complexes are treated with RNase to trim the RNA.
- **Protein Digestion and RNA Sequencing:** The protein is digested, and the remaining RNA fragments are sequenced to identify the binding sites. Co-purifying proteins can also be identified by mass spectrometry.

## Signaling Pathways and Logical Relationships

The diverse interactions of **vigilin** place it at the crossroads of several critical cellular pathways.

## DNA Damage Response Pathway

**Vigilin's** interactions with BRCA1, RAD51, and its role in the DNA-PK-mediated phosphorylation of H2A-X highlight its integration into the DNA damage response network.

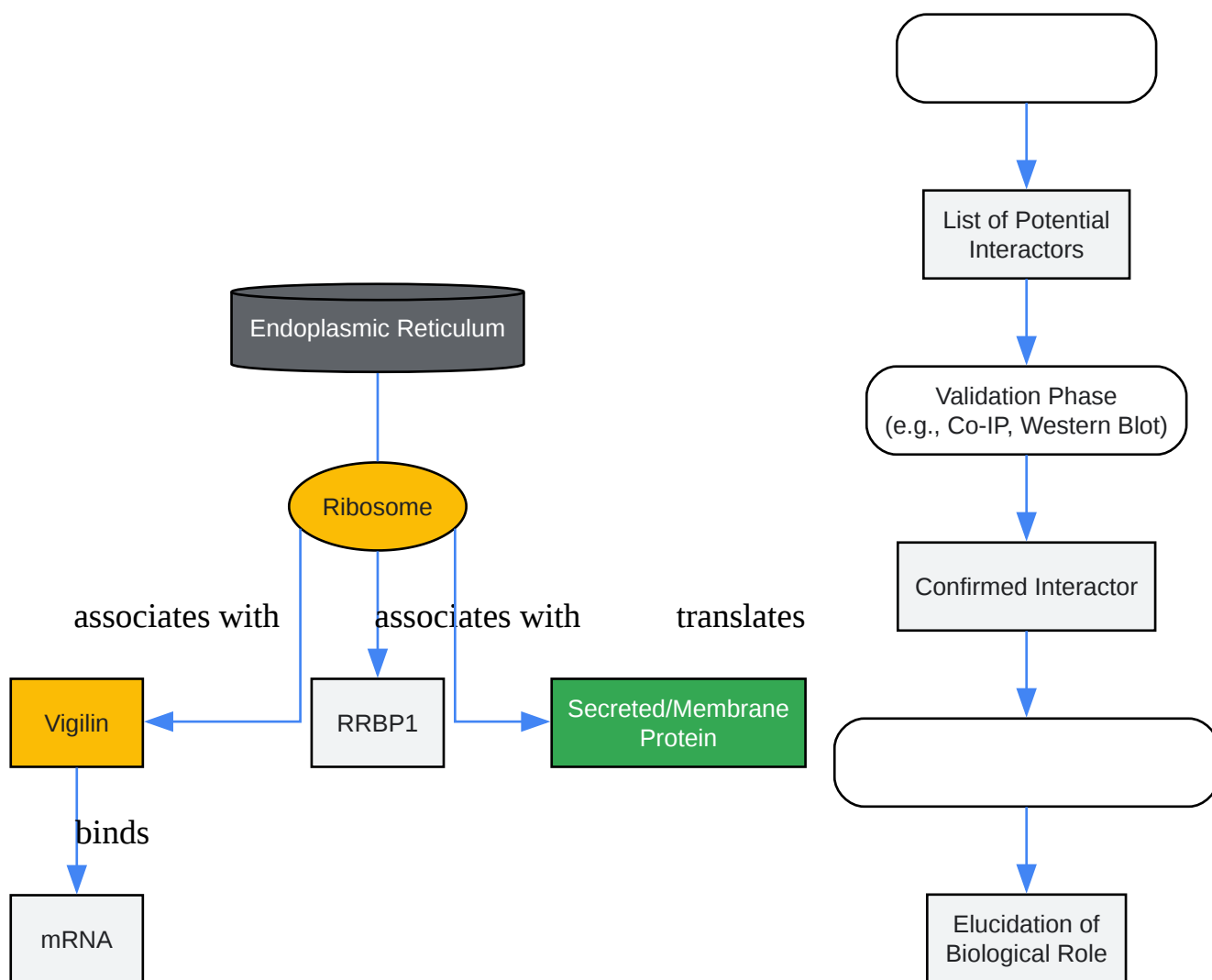


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**Vigilin's** role in the DNA damage response.

## Regulation of Translation at the ER

**Vigilin's** association with ribosomes and RRBP1 at the endoplasmic reticulum suggests a role in the translation of secreted and membrane proteins.



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